molecular formula C16H14N4O2S B3267450 2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE CAS No. 451465-83-1

2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3267450
CAS No.: 451465-83-1
M. Wt: 326.4 g/mol
InChI Key: CLRUKWBKSKBWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]acetamide is a heterocyclic molecule featuring a tetrahydroquinazoline core with a 4-oxo group and a sulfanylidene (C=S) moiety at position 2. The acetamide side chain at position 3 is substituted with a pyridin-3-ylmethyl group, introducing a nitrogen-containing aromatic system. Quinazoline derivatives are pharmacologically significant, often associated with kinase inhibition, antimicrobial activity, and enzyme modulation . The sulfanylidene group may enhance hydrogen-bonding interactions, while the pyridinylmethyl substituent could improve solubility and facilitate π-π stacking in biological targets.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(18-9-11-4-3-7-17-8-11)10-20-15(22)12-5-1-2-6-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRUKWBKSKBWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144185
Record name 1,4-Dihydro-4-oxo-N-(3-pyridinylmethyl)-2-thioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451465-83-1
Record name 1,4-Dihydro-4-oxo-N-(3-pyridinylmethyl)-2-thioxo-3(2H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451465-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-N-(3-pyridinylmethyl)-2-thioxo-3(2H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the sulfanylidene-quinazolinone intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound belongs to the class of tetrahydroquinazoline derivatives , which are known for their diverse biological activities. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S, indicating the presence of a pyridine ring and a tetrahydroquinazoline moiety. The key functional groups include a sulfanylidene group and an acetamide group, which contribute to its reactivity and biological interactions.

Antitumor Activity

Research indicates that tetrahydroquinazoline derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. Mechanistic studies suggest that these effects may be mediated through the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, the compound has been investigated for its anti-inflammatory properties. Preclinical models have shown that it can reduce inflammation markers in vivo, suggesting potential use in treating inflammatory diseases such as arthritis .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. Further analysis revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation .

Case Study 2: Antimicrobial Activity

In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests a potential role in treating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Notable Substituents Potential Implications Reference
Target Compound Tetrahydroquinazoline 4-Oxo, 2-sulfanylidene, acetamide N-(pyridin-3-ylmethyl) Enhanced solubility, kinase inhibition -
Tetrahydroisoquinoline derivatives Tetrahydroisoquinoline 1-Oxo, trifluoroacetamide Pyridin-2-yl, hexyl CNS activity, metabolic stability
Cyanoacetamide derivatives (13a–e) Cyanoacetamide Cyano, sulfamoylphenyl 4-Methylphenyl hydrazinylidene High polarity, antimicrobial potential
Thiazolidinone-coumarin hybrids (3a–l) Thiazolidinone 4-Oxo-thiazolidinone, coumarin-7-yloxy Substituted arylidene Anti-inflammatory, fluorescence
Benzothiazine-acetamide (S1) Benzothiazine 3-Oxo, acetamide None Conformational flexibility

Core Structure and Functional Group Analysis

Tetrahydroquinazoline vs. The 4-oxo and 2-sulfanylidene groups in the target may promote tautomerism, influencing reactivity compared to the 1-oxo group in ’s analogs .

Sulfanylidene vs. Thiazolidinone and Benzothiazine The sulfanylidene (C=S) group in the target compound contrasts with the thiazolidinone’s sulfur in a five-membered ring () and the benzothiazine’s sulfur in a six-membered ring (). The C=S group may increase electron density and tautomeric versatility compared to C=O or thioether groups .

This contrasts with ’s trifluoroacetamide (electron-withdrawing) and ’s sulfamoylphenyl (high polarity), which may reduce membrane permeability .

Biological Activity

The compound 2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydroquinazoline ring system with a ketone and thione functional groups.
  • Substituents : A pyridine ring attached via a methyl linkage enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this specific compound.

Anticancer Activity

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds with similar quinazoline structures have shown potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with some displaying cytotoxicity up to five times more potent than standard chemotherapeutics like 5-FU .
  • Mechanism of Action : The proposed mechanism involves the activation of procaspase-3, which plays a crucial role in apoptosis. Compounds activating procaspase-3 have been shown to enhance apoptotic pathways in cancer cells, leading to increased cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline ring. Research indicates that specific modifications can enhance cytotoxicity and selectivity toward cancer cell lines. For example:

  • Substituents at C-6 : Introduction of halogens or methoxy groups at the C-6 position significantly increases potency against cancer cells .

Case Studies

  • Case Study 1 : A recent study evaluated a series of quinazolinone derivatives for their cytotoxic effects. Among these derivatives, those containing thione functionalities exhibited enhanced activity against prostate cancer cells due to their ability to induce apoptosis through caspase activation .
  • Case Study 2 : Another investigation focused on the synthesis and evaluation of acetohydrazide derivatives incorporating quinazolinone structures. The most active compounds showed marked efficacy in activating apoptotic pathways in lung cancer models, highlighting the potential for further development of similar compounds .

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism
Compound 5tSW620 (Colon)5Procaspase-3 activation
Compound 7bPC-3 (Prostate)10Caspase activation
Compound 5nNCI-H23 (Lung)8Apoptosis induction

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction intermediates be characterized?

  • Methodology: Synthesis involves multi-step reactions starting with thienopyrimidine or quinazoline derivatives. Key steps include:

Alkylation/Acylation: Reacting precursors (e.g., 4-oxo-tetrahydroquinazoline) with pyridinylmethylamine using DMF as a solvent and NaH as a base .

Sulfanyl Group Introduction: Thiolation via nucleophilic substitution with reagents like thiourea under reflux conditions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

  • Intermediate Characterization:
  • TLC Monitoring: Track reaction progress using silica plates and UV visualization .
  • NMR/IR Spectroscopy: Confirm functional groups (e.g., sulfanylidene at ~2500 cm⁻¹ in IR) and scaffold integrity .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical Workflow:

High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Multinuclear NMR: Assign protons (¹H NMR) and carbons (¹³C NMR) to confirm regiochemistry. For example:

  • Quinazolinone C=O: ~170 ppm in ¹³C NMR.
  • Pyridinyl CH₂: δ 4.2–4.5 ppm in ¹H NMR .

X-ray Crystallography: Resolve ambiguities in stereochemistry or tautomerism (e.g., sulfanylidene vs. thione forms) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Approach:

Standardized Assays: Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .

Target Profiling: Use proteomics (e.g., thermal shift assays) to identify off-target interactions confounding IC₅₀ results .

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, isolating variables like cell line heterogeneity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Workflow:

Docking Studies: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

QSAR Models: Corporate substituent effects (e.g., pyridinylmethyl vs. benzyl groups) on logP and solubility .

MD Simulations: Assess stability of sulfanylidene tautomers in aqueous vs. lipid environments .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

  • Optimization Strategies:
  • Flow Chemistry: Use microreactors to control exothermic steps (e.g., acylation) and reduce side reactions .
  • DoE (Design of Experiments): Screen variables (temperature, solvent ratio) to identify robust conditions .
  • In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data across studies?

  • Case Example: Conflicting ¹H NMR shifts for the pyridinylmethyl group.
  • Root Cause: Solvent polarity (DMSO-d₆ vs. CDCl₃) or pH-sensitive tautomerism .
  • Resolution:

Repeat experiments in deuterated solvents with buffered conditions.

Compare with DFT-calculated chemical shifts for tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.